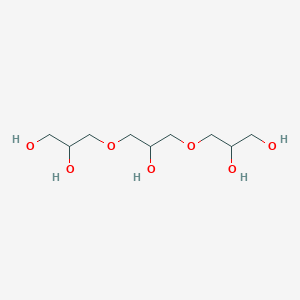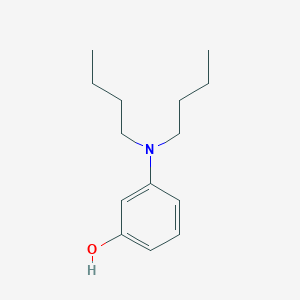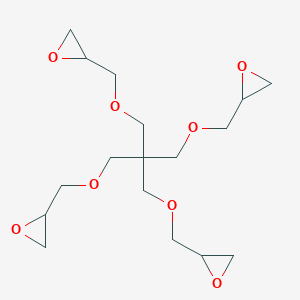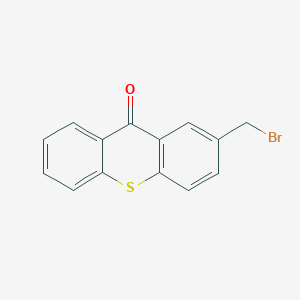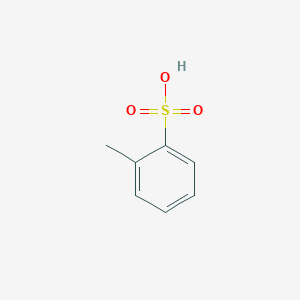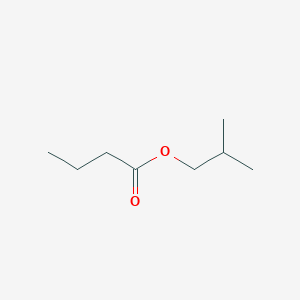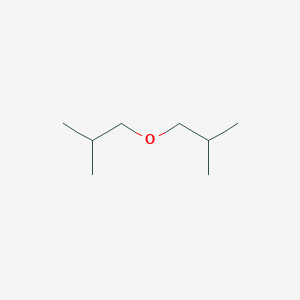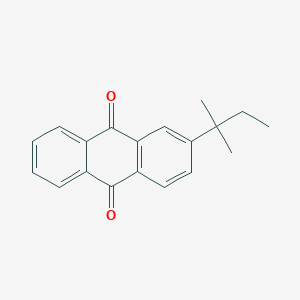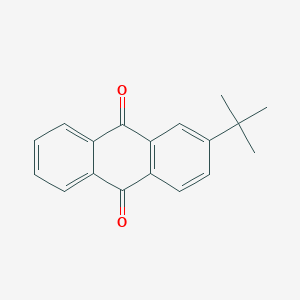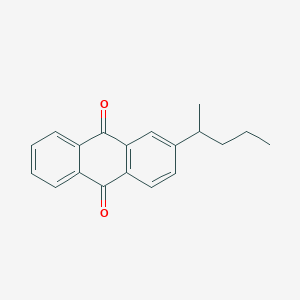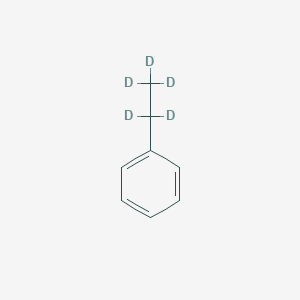
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(P-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide, also known as propidium iodide, is a fluorescent dye commonly used in scientific research. It is a member of the phenanthridine family of dyes and is often used to stain nucleic acids such as DNA and RNA. Propidium iodide is widely used in cell biology, molecular biology, and microbiology research due to its ability to selectively stain dead or damaged cells.
Mecanismo De Acción
Propidium iodide is a membrane-impermeable dye that is only able to enter cells with damaged or compromised membranes. Once inside the cell, (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide binds to nucleic acids such as DNA and RNA, resulting in a bright red fluorescence. The dye is unable to penetrate the membranes of live cells, making it an effective tool for distinguishing between live and dead cells.
Efectos Bioquímicos Y Fisiológicos
Propidium iodide has no known biochemical or physiological effects on cells. It is a non-toxic dye that is only able to stain dead or damaged cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide in scientific research has several advantages. It is a simple and effective tool for distinguishing between live and dead cells, making it useful in a wide range of applications. It is also a non-toxic dye that does not affect the biochemical or physiological properties of cells.
However, there are also limitations to the use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide. The dye is unable to distinguish between necrotic and apoptotic cells, which can be a limitation in certain experiments. Additionally, (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide is not able to stain cells with intact membranes, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide in scientific research. One area of interest is the development of new fluorescent dyes that are able to distinguish between necrotic and apoptotic cells. Another potential direction is the use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide in the study of bacterial biofilms, which are notoriously difficult to stain and study. Overall, (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide is a valuable tool in scientific research and is likely to continue to be used in a wide range of applications in the future.
Métodos De Síntesis
The synthesis of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide is a multi-step process that involves the reaction of 4,5-diaminophthalhydrazide with 3-bromo-1-chloropropane in the presence of sodium carbonate. The resulting product is then reacted with 2,3-epoxypropyltrimethylammonium bromide to produce (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide.
Aplicaciones Científicas De Investigación
Propidium iodide is commonly used in scientific research to stain dead or damaged cells. It is often used in flow cytometry and fluorescence microscopy to distinguish between live and dead cells. Propidium iodide is also used in DNA fragmentation assays, cell cycle analysis, and apoptosis assays.
Propiedades
Número CAS |
109732-00-5 |
|---|---|
Nombre del producto |
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
Fórmula molecular |
C12H20BrNO3 |
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
[4-(2,3-dihydroxypropoxy)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20NO3.BrH/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14;/h4-7,11,14-15H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
NFSOZPRWOMTQJE-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)OCC(CO)O.[Br-] |
SMILES canónico |
C[N+](C)(C)C1=CC=C(C=C1)OCC(CO)O.[Br-] |
Sinónimos |
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



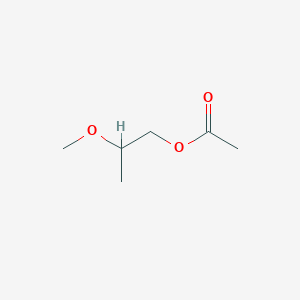
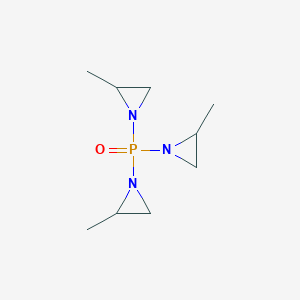
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
